

# Structure of OVA-Peptide Complexed with H-2Kb: A Technical Guide

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## Compound of Interest

Compound Name: OVA-Q4H7 Peptide

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## Abstract

This technical guide provides an in-depth analysis of the structure and binding characteristics of ovalbumin (OVA)-derived peptides complexed with the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb. While a crystal structure for the specific OVA-Q4H7 (SIIQFEHL) peptide is not publicly available, this document focuses on the well-characterized and structurally resolved complex of H-2Kb with the immunodominant OVA peptide, SIINFEKL (OVA-8). The structural details, binding kinetics, and thermodynamic properties of the SIINFEKL/H-2Kb complex serve as a critical reference for understanding the principles of peptide-MHC interactions and their implications for T-cell recognition and immunotherapy. This guide includes a summary of key quantitative data, detailed experimental protocols for the characterization of such complexes, and visualizations of experimental workflows.

## Introduction

The presentation of antigenic peptides by MHC class I molecules is a cornerstone of the adaptive immune response against intracellular pathogens and tumors. The H-2Kb molecule is a key murine MHC class I allotype, and its interaction with peptides derived from the chicken ovalbumin protein is a widely used model system in immunology. The octameric peptide SIINFEKL (residues 257-264 of ovalbumin) is the immunodominant epitope recognized by CD8+ T cells in the context of H-2Kb. Understanding the molecular details of this interaction is crucial for the rational design of vaccines and T-cell-based immunotherapies.

This guide will focus on the structural and biophysical data available for the H-2Kb/SIINFEKL complex as a proxy for understanding the binding of other OVA-derived peptides, such as OVA-Q4H7 (SIQFEHL), to H-2Kb.

## Structural Overview of the H-2Kb/SIINFEKL Complex

The crystal structure of the H-2Kb/SIINFEKL complex has been solved and is available in the Protein Data Bank (PDB) under accession codes 1VAC and 3P9L.<sup>[1]</sup> These structures reveal the canonical MHC class I fold, with the H-2Kb heavy chain composed of three extracellular domains ( $\alpha 1$ ,  $\alpha 2$ , and  $\alpha 3$ ) non-covalently associated with the light chain,  $\beta 2$ -microglobulin ( $\beta 2m$ ).

The peptide-binding groove is formed by the  $\alpha 1$  and  $\alpha 2$  domains and cradles the SIINFEKL peptide in an extended conformation. The binding of the peptide is stabilized by a network of hydrogen bonds and van der Waals interactions between the peptide backbone and side chains, and the residues lining the binding groove of H-2Kb.

## Key Peptide-MHC Interactions

The interaction between SIINFEKL and H-2Kb is characterized by specific anchor residues on the peptide that fit into corresponding pockets within the MHC binding groove. For H-2Kb, the primary anchor residues are at position 5 (P5) and the C-terminus (P8).

- P5 (Phenylalanine): The bulky aromatic side chain of Phenylalanine at position 5 is deeply buried in the C pocket of the H-2Kb groove.
- P8 (Leucine): The C-terminal Leucine residue is anchored in the F pocket.

Secondary anchor residues, such as Isoleucine at P2, also contribute to the stability of the complex by interacting with the B pocket.<sup>[2]</sup> The interplay between primary and secondary anchor residues is a key determinant of peptide binding affinity and stability.<sup>[2]</sup>

## Quantitative Data

The following tables summarize the available quantitative data for the interaction of OVA-derived peptides with H-2Kb.

Table 1: Crystallographic Data for H-2Kb/SIINFEKL Complex

PDB ID	Resolution (Å)	R-work	R-free	Peptide Sequence
1VAC	2.5	0.194	0.281	SIINFEKL
3P9L	2.0	0.186	0.243	SIINFEKL

Data sourced from the Protein Data Bank.

Table 2: Binding and Stability Data for SIINFEKL interaction with H-2Kb

Parameter	Value	Method	Reference
Binding Affinity (Kd)	~10 nM	Flow Cytometry	[3]
Complex Half-life (t <sub>1/2</sub> )	High	MHC Stability Assay	[3]

Note: Quantitative thermodynamic and kinetic data from techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are often context-dependent and can be found in the primary literature. The high affinity and stability are well-established for this interaction.

## Experimental Protocols

This section provides detailed methodologies for key experiments involved in the structural and functional characterization of peptide-MHC complexes.

### Protein Expression and Purification

The H-2Kb heavy chain and  $\beta$ 2-microglobulin are typically expressed as inclusion bodies in *E. coli*. The proteins are then purified and refolded in the presence of the synthetic peptide.

Protocol:

- Expression: Transform *E. coli* (e.g., BL21(DE3) strain) with plasmids encoding the H-2Kb heavy chain and human  $\beta$ 2m. Induce protein expression with IPTG.

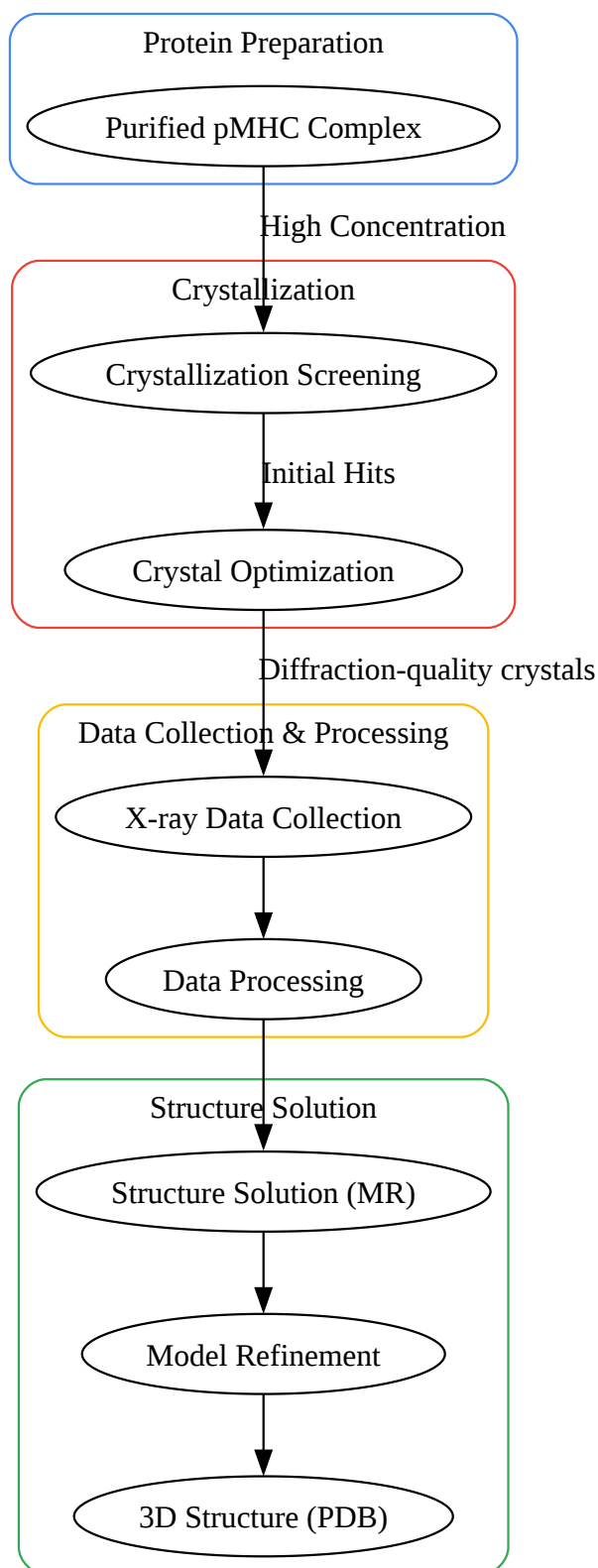
- **Inclusion Body Isolation:** Lyse the cells and wash the inclusion bodies to remove cellular debris.
- **Solubilization:** Solubilize the inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
- **Refolding:** Slowly dilute the denatured proteins into a refolding buffer containing the synthetic SIINFEKL peptide, L-arginine (to prevent aggregation), and a redox shuffling system (e.g., reduced and oxidized glutathione).
- **Purification:** Purify the refolded pMHC complex using size-exclusion and ion-exchange chromatography.

## X-ray Crystallography

Determining the three-dimensional structure of the pMHC complex is achieved through X-ray crystallography.

Protocol:

- **Crystallization Screening:** Screen a range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).
- **Crystal Optimization:** Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
- **Data Collection:** Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.
- **Structure Determination and Refinement:** Process the diffraction data, solve the structure using molecular replacement (with a known MHC structure as a search model), and refine the atomic model against the experimental data.



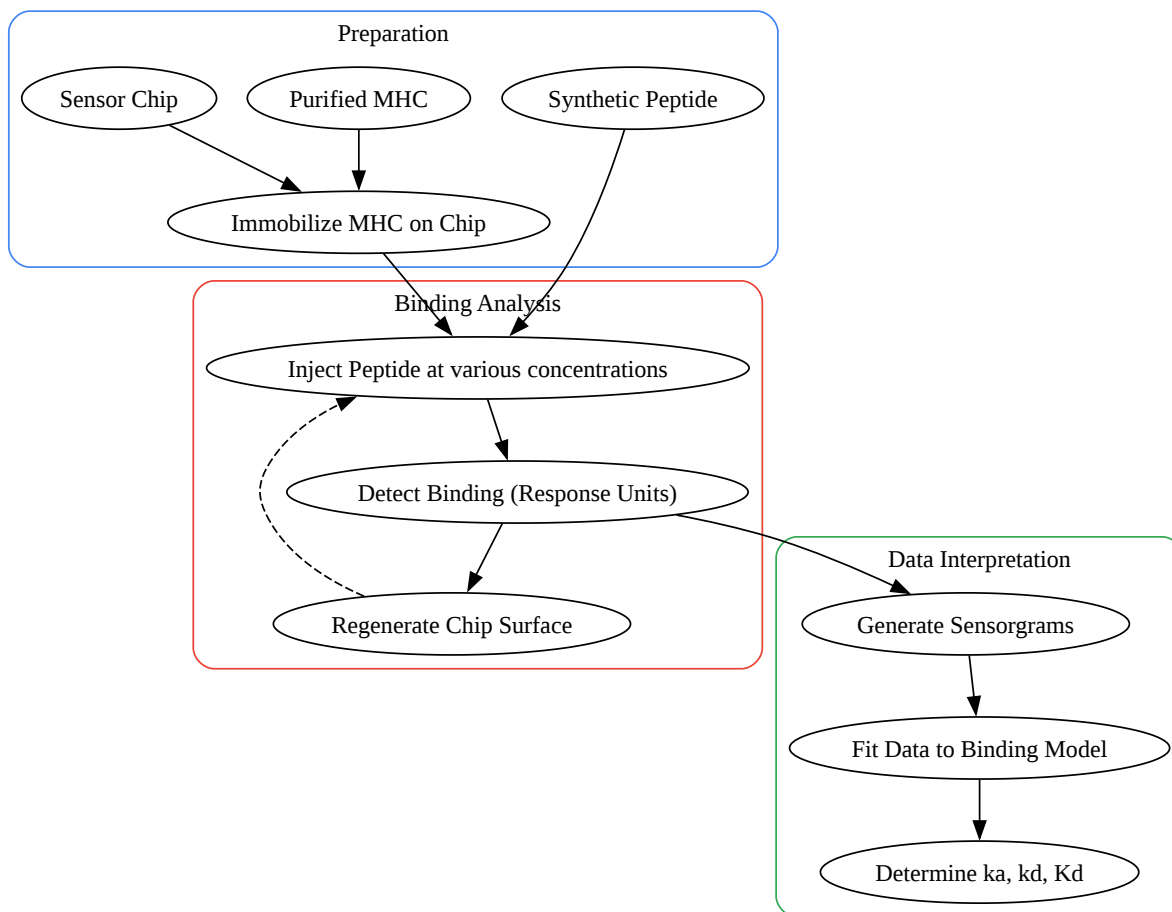
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## Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of the peptide-MHC interaction.

Protocol:

- **Chip Preparation:** Immobilize one of the binding partners (e.g., the H-2Kb molecule) onto a sensor chip.
- **Binding Analysis:** Flow the other binding partner (the peptide) at various concentrations over the chip surface and measure the change in the refractive index, which is proportional to the amount of bound analyte.
- **Data Analysis:** Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d$ ).



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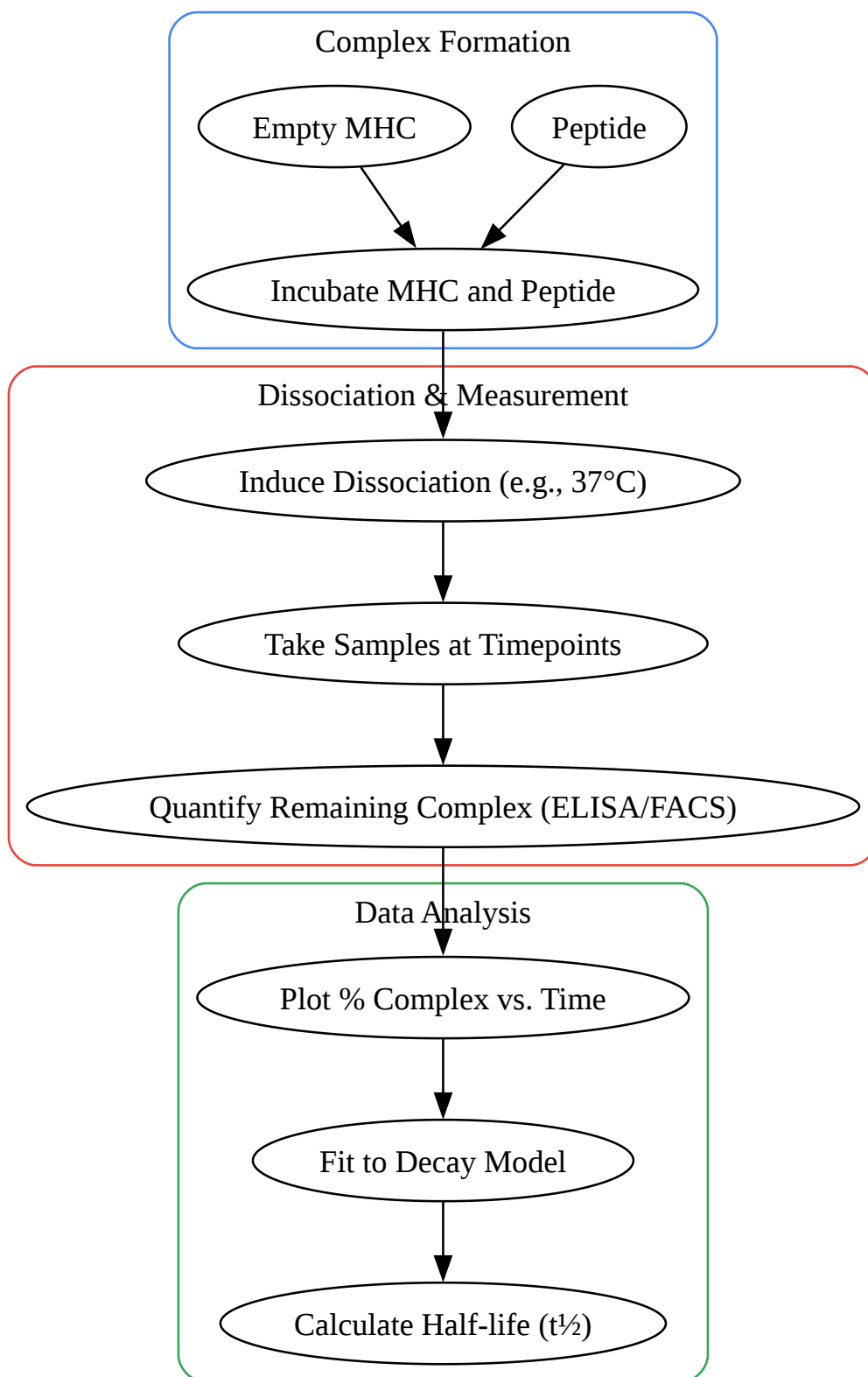
## MHC-Peptide Stability Assay

The stability of the pMHC complex is a key determinant of its immunogenicity.

## Protocol:

- **Complex Formation:** Incubate purified, empty H-2Kb molecules with a saturating concentration of the peptide of interest.
- **Dissociation Induction:** Induce peptide dissociation, for example, by incubating the complex at 37°C.
- **Quantification:** At various time points, measure the amount of remaining intact pMHC complex. This can be done using an ELISA-based assay with a conformation-specific antibody or by flow cytometry if the complexes are bead-bound.
- **Half-life Calculation:** Plot the percentage of remaining complex against time and fit the data to a one-phase decay model to calculate the half-life ( $t_{1/2}$ ) of the complex.

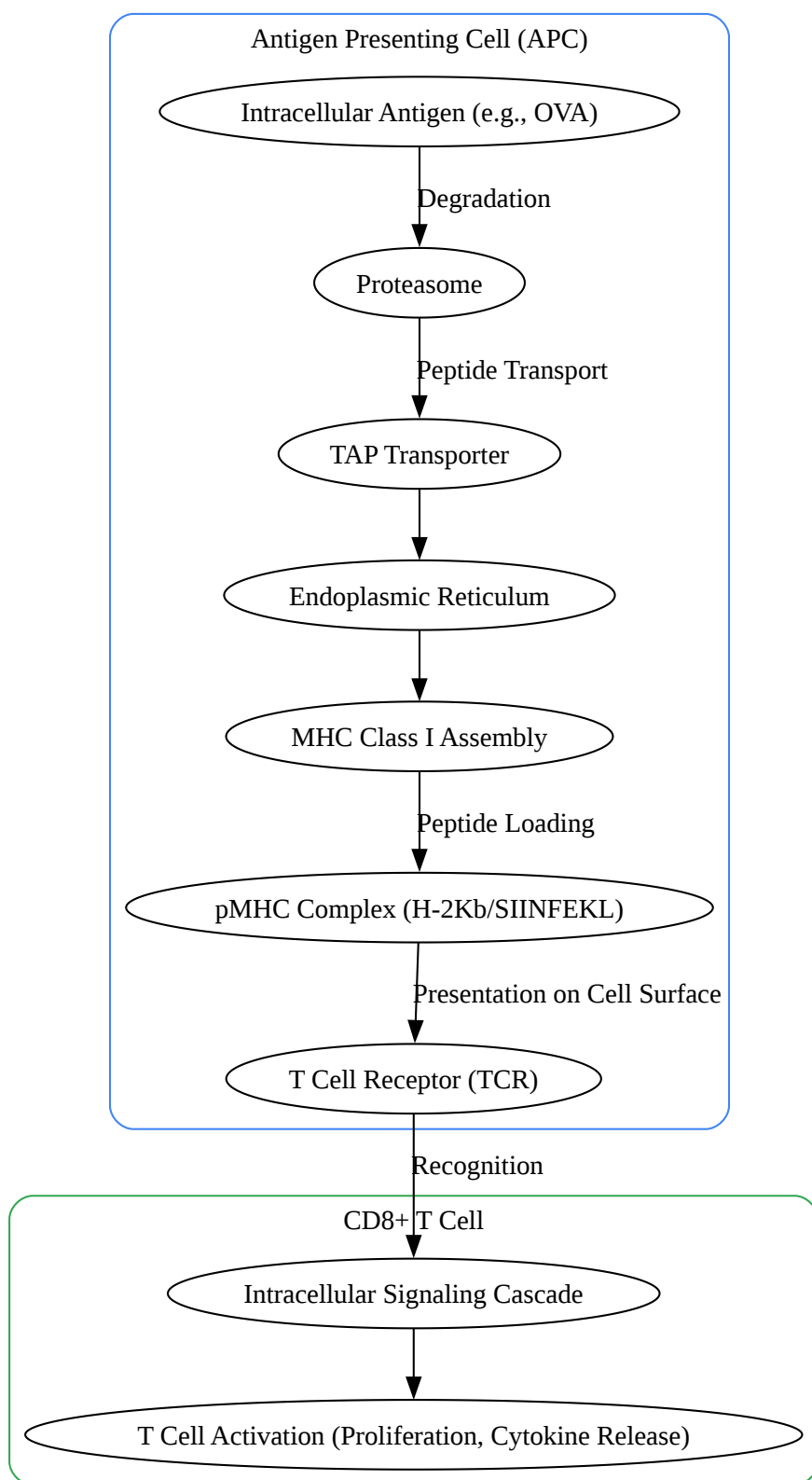




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## Signaling and Logical Relationships

The formation of a stable pMHC complex on the surface of an antigen-presenting cell (APC) is the initiating event for CD8+ T cell activation.



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## Conclusion

The H-2Kb/SIINFEKL complex is a cornerstone model for studying the structural and biophysical basis of T-cell immunity. The detailed understanding of its structure, binding kinetics, and stability provides a robust framework for the development of novel immunotherapies. While the specific structural details of the OVA-Q4H7/H-2Kb complex remain to be elucidated, the principles derived from the study of the SIINFEKL complex offer valuable insights for predicting its binding mode and functional consequences. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers in the field of immunology and drug development.

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